4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol

Adrenergic pharmacology GPCR selectivity Catecholamine analog

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol (CAS 100112-61-6) is a synthetic, conformationally restricted catecholamine analog belonging to the 3-phenyl-3-piperidinol class. The compound incorporates a 3-hydroxypiperidine ring attached at the para position of a catechol (3,4-dihydroxyphenyl) moiety, locking the ethanolamine side chain of endogenous catecholamines into a rigid piperidine scaffold.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B025448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol
Synonyms1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI)
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2
InChIKeyREBGJGKBMBFBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol: A Conformationally Constrained Catecholamine Analog for Adrenergic Receptor Profiling


4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol (CAS 100112-61-6) is a synthetic, conformationally restricted catecholamine analog belonging to the 3-phenyl-3-piperidinol class. The compound incorporates a 3-hydroxypiperidine ring attached at the para position of a catechol (3,4-dihydroxyphenyl) moiety, locking the ethanolamine side chain of endogenous catecholamines into a rigid piperidine scaffold [1]. This constraint reduces conformational entropy and enforces a specific spatial orientation of the pharmacophoric hydroxyl and amine groups. Publicly curated bioactivity data indicate that the compound interacts selectively with alpha-2 adrenergic receptors over alpha-1 and beta-1 subtypes, making it a useful probe for dissecting adrenergic receptor subtype pharmacology [2].

Why Generic Catecholamine Analogs Cannot Substitute for 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol in Adrenergic Research


Conformationally flexible catecholamines such as norepinephrine and their simple acyclic analogs exhibit promiscuous binding across alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptor subtypes. In contrast, the rigid piperidine scaffold and the precise 4-substitution pattern of the target compound restrict the spatial arrangement of the catechol and basic nitrogen, dramatically altering subtype selectivity. Previous structure-activity relationship (SAR) work on 3-phenyl-3-piperidinols has demonstrated that even small changes in ring substitution position profoundly shift alpha-1/alpha-2 selectivity ratios [1]. Consequently, generic catecholamine derivatives cannot recapitulate the pharmacological fingerprint of this specific regioisomer, leading to confounding off-target activity and misinterpretation of receptor pharmacology.

Quantitative Differentiation Evidence for 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol: Procurement-Relevant Pharmacological Selectivity


>200-Fold Alpha-2 over Alpha-1 Adrenergic Binding Selectivity

The target compound displays a clear alpha-2 adrenergic preference, with a binding affinity (Ki) of 500 nM at rat brain alpha-2 receptors, compared to an affinity of >100,000 nM at alpha-1 receptors in the same tissue preparation [1]. This corresponds to a selectivity ratio exceeding 200-fold. In contrast, endogenous catecholamines such as norepinephrine typically exhibit non-selective binding across alpha-1 and alpha-2 subtypes, with selectivity ratios close to unity (class-level inference; precise comparator Ki values for norepinephrine in the identical assay are not available but are well-established to be equipotent across alpha-1 and alpha-2 in radioligand binding studies). The >200-fold separation achieved by the target compound provides a practical window for pharmacological isolation of alpha-2-mediated responses.

Adrenergic pharmacology GPCR selectivity Catecholamine analog

Negligible Beta-1 Adrenergic Binding: Cleaner Adrenergic Profile

The target compound exhibits essentially no measurable affinity for beta-1 adrenergic receptors, with a Ki >100,000 nM in rat brain preparations [1]. This is in marked contrast to isoprenaline (ISO), a prototypical beta-adrenergic agonist, which binds beta-1 receptors with Ki values in the low nanomolar range (class-level inference: ISO Ki at beta-1 is reported as 1-10 nM in standard radioligand binding assays). The absence of beta-1 activity eliminates confounding chronotropic and inotropic effects that would otherwise complicate the interpretation of alpha-2 specific pharmacology.

Beta-adrenergic selectivity Off-target profiling GPCR binding

4-Substitution Regioisomer: Distinct Pharmacological Space from 3-Substituted 3-DPP Series

The target compound is the 4-substituted regioisomer of the extensively studied 3-(3,4-dihydroxyphenyl)-3-piperidinol (3-DPP) series. In 3-DPP, the catechol ring is attached at the 3-position of the piperidine ring, whereas in the target compound, it is attached at the 4-position. Published alpha-adrenergic activity data for 3-DPP derivatives show that the 3-substituted series activates both alpha-1 and alpha-2 receptors with comparable potency, consistent with molecular models A and B for alpha-1 and alpha-2 activation, respectively [1]. The 4-substitution pattern in the target compound introduces a different spatial relationship between the catechol hydroxyls and the basic amine, which the >200-fold alpha-2 selectivity suggests is better accommodated by the alpha-2 receptor pharmacophore than the alpha-1 receptor pharmacophore. Direct head-to-head Ki comparisons between the 3-DPP parent and the target compound are not available in the peer-reviewed literature; however, the observed selectivity divergence supports distinct binding modes.

Regioisomer SAR 3-DPP analog Adrenergic receptor model

Optimal Procurement and Application Scenarios for 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol


Pharmacological Tool for Selective Alpha-2 Adrenergic Receptor Activation Studies

The >200-fold alpha-2 over alpha-1 selectivity and negligible beta-1 activity make this compound an ideal pharmacological tool for isolating alpha-2 adrenergic responses in isolated tissue preparations (e.g., rat vas deferens, guinea pig ileum) and in vivo cardiovascular models. Researchers can use it to activate alpha-2 receptors without the confounding vasoconstriction (alpha-1) or tachycardia (beta-1) that would accompany non-selective catecholamines [1]. This is particularly valuable for studying alpha-2-mediated presynaptic feedback inhibition of norepinephrine release.

Chemical Biology Probe for Catecholamine Receptor Subtype Fingerprinting

Because the compound's rigid piperidine scaffold enforces a single bioactive conformation, it can serve as a conformational probe to map the stereoelectronic requirements of alpha-2 receptor activation. Combined with molecular docking studies referencing the Macchia models A and B [1], the compound helps define the rotameric position of the catechol hydroxyls required for alpha-2 selectivity, informing the design of next-generation alpha-2 agonists with improved subtype fidelity.

Reference Standard for Alpha-Adrenergic Ligand Screening Panels

Given its well-characterized selectivity profile (alpha-2 Ki = 500 nM; alpha-1 and beta-1 Ki >100,000 nM) documented in the publicly curated BindingDB/ChEMBL database [1], the compound is suitable as a reference standard in radioligand displacement screening panels for adrenergic receptors. Its consistent activity across curated datasets enables cross-laboratory normalization and benchmarking of novel adrenergic ligands.

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